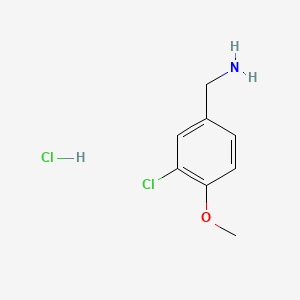

3-Chloro-4-methoxybenzylamine hydrochloride

Cat. No. B1303821

Key on ui cas rn:

41965-95-1

M. Wt: 208.08 g/mol

InChI Key: IKWWOZCEHOYKAO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06326379B1

Procedure details

Chlorine gas was bubbled into 400 mL glacial acetic acid with stirring until the weight gained equaled 7% of the starting acetic acid. In a 2 L round bottom flask, 4-methoxybenzylamine hydrogen chloride (32.0 g, 0.18 mol) was suspended in 400 mL glacial acetic acid with vigorous stirring. The chlorine solution (1.5 eq Cl2) was added in rapid drops in 30 min at room temperature. The resulted suspension was stirred for another 20 min before N2 was bubbled in to remove Cl2 and HCl into a 6 N NaOH trap. The acetic acid was evaporated under reduced pressure to 100 mL. To this white slurry, diethyl ether (300 mL) was used to loosen the solid which was then filtered. The solid was resuspended with 50 mL acetic acid followed by the addition of 50 mL diethyl ether and filtration. This process was repeated twice. The white solid was transferred to a 1 L Erhlenmeyer flask and suspended in 400 mL THF. This suspension was heated to boiling for 10 min before filtration. The undissolved solid was filtered, and twice resuspended in boiling THF (100 mL) with filtration to afford the title compound (27.0 g, 71%) as a white solid. This material contained <2% starting material and <2% dichlorinated material.

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[CH3:2][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.ClCl.N#N>C(O)(=O)C>[ClH:1].[Cl:1][C:5]1[CH:6]=[C:7]([CH2:8][NH2:9])[CH:10]=[CH:11][C:4]=1[O:3][CH3:2] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC1=CC=C(CN)C=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the weight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chlorine gas was bubbled into 400 mL glacial acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled in

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove Cl2 and HCl into a 6 N NaOH trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetic acid was evaporated under reduced pressure to 100 mL

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 50 mL diethyl ether and filtration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This suspension was heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to boiling for 10 min before filtration

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The undissolved solid was filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

with filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC=1C=C(C=CC1OC)CN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 144.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |